molecular formula C8H5ClF2O2 B3038701 2,3-Difluoro-6-methoxybenzoyl chloride CAS No. 886501-67-3

2,3-Difluoro-6-methoxybenzoyl chloride

Cat. No.: B3038701
CAS No.: 886501-67-3
M. Wt: 206.57 g/mol
InChI Key: XYFNRGYOYWRUSY-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-methoxybenzoyl chloride: is an organic compound with the molecular formula C8H5ClF2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a methoxy group at the 6 position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Mechanism of Action

Target of Action

Benzoyl chloride compounds are generally known to react with a variety of organic compounds, including alcohols, amines, and carboxylic acids, forming esters, amides, and anhydrides, respectively .

Mode of Action

2,3-Difluoro-6-methoxybenzoyl chloride, like other benzoyl chlorides, is an acyl chloride. It is highly reactive due to the good leaving group (Cl-) and can undergo nucleophilic acyl substitution reactions . The compound can interact with its targets, replacing the chlorine atom with a nucleophile from the target molecule. This results in the formation of a new covalent bond .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity might be influenced by the pH of the environment . Additionally, the compound should be stored at ambient temperature for stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-methoxybenzoyl chloride typically involves the chlorination of 2,3-Difluoro-6-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-6-methoxybenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form 2,3-Difluoro-6-methoxybenzoic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products Formed:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    2,3-Difluoro-6-methoxybenzoic acid: Formed by hydrolysis.

Scientific Research Applications

Chemistry: 2,3-Difluoro-6-methoxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of fluorinated aromatic compounds, which are important in medicinal chemistry and materials science .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential pharmaceutical agents. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making them attractive candidates for drug development .

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and ability to introduce fluorine atoms into molecules make it a valuable building block .

Comparison with Similar Compounds

Uniqueness: 2,3-Difluoro-6-methoxybenzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both fluorine and methoxy groups influences its chemical behavior, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

2,3-difluoro-6-methoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-5-3-2-4(10)7(11)6(5)8(9)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFNRGYOYWRUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284953
Record name 2,3-Difluoro-6-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-67-3
Record name 2,3-Difluoro-6-methoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-6-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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